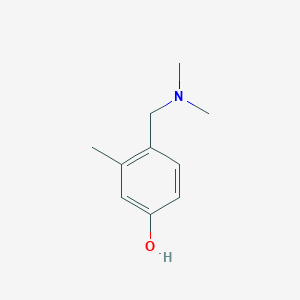

4-((Dimethylamino)methyl)-3-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-[(dimethylamino)methyl]-3-methylphenol |

InChI |

InChI=1S/C10H15NO/c1-8-6-10(12)5-4-9(8)7-11(2)3/h4-6,12H,7H2,1-3H3 |

InChI Key |

OMKLGZIYMFICMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CN(C)C |

Origin of Product |

United States |

Positioning Within the Chemical Landscape of Substituted Phenols

4-((Dimethylamino)methyl)-3-methylphenol is a derivative of phenol (B47542), characterized by the presence of three substituents on the benzene (B151609) ring: a hydroxyl (-OH) group, a methyl (-CH3) group at the meta-position (position 3), and a dimethylaminomethyl (-CH2N(CH3)2) group at the para-position (position 4) relative to the hydroxyl group. This specific arrangement of functional groups places it within the class of aminomethylated phenols.

The parent structure, phenol, is a cornerstone in organic chemistry, but its properties are significantly altered by substitution. The methyl group in this compound is an electron-donating group, which can influence the reactivity of the aromatic ring. The dimethylaminomethyl group, a key feature of Mannich bases, introduces a basic nitrogen atom, enhancing solubility in polar solvents and providing a reactive site for further chemical transformations. The combination of the phenolic hydroxyl group and the tertiary amine functionality imparts a degree of amphoteric character to the molecule.

The synthesis of such a compound is typically achieved through the Mannich reaction, a three-component condensation involving a phenol (in this case, m-cresol), formaldehyde (B43269), and a secondary amine (dimethylamine). acs.orgcore.ac.ukwikipedia.org This reaction is a fundamental method for the aminoalkylation of acidic protons located on carbon atoms adjacent to a carbonyl group, or in the case of phenols, the activated ortho and para positions of the aromatic ring. The presence of the methyl group on m-cresol (B1676322) directs the aminomethylation to the available ortho and para positions.

Significance of Aminomethylated Phenols As Advanced Synthetic Intermediates

Aminomethylated phenols, often referred to as phenolic Mannich bases, are highly valued as advanced synthetic intermediates. ontosight.ai Their utility stems from the presence of the reactive aminomethyl group, which can be involved in a variety of chemical transformations. These compounds serve as precursors in the synthesis of more complex molecules, finding applications in the pharmaceutical and polymer industries. ontosight.ai

The dimethylamino group can be a target for quaternization, leading to the formation of ammonium (B1175870) salts which can then act as leaving groups in elimination reactions. This reactivity is harnessed in the synthesis of various derivatives. Furthermore, the phenolic hydroxyl group can undergo reactions such as etherification and esterification, adding to the synthetic versatility of these molecules.

Phenolic compounds, in general, are recognized for their potential biological activities, and the introduction of an aminomethyl group can modulate these properties. ontosight.ai For instance, related compounds have been investigated for their antimicrobial and anticancer properties. The structural motif of an aminomethylated phenol (B47542) is present in a range of biologically active molecules and serves as a key building block in medicinal chemistry.

Overview of Academic Research Trajectories for the Compound

Strategic Approaches to the Core Phenolic Scaffold

The construction of the this compound framework is primarily achieved through electrophilic substitution on the 3-methylphenol (m-cresol) ring. The directing effects of the hydroxyl and methyl groups are pivotal in controlling the regioselectivity of these reactions.

Mannich Reaction Approaches: Mechanistic Considerations and Selectivity Control

The most direct and widely employed method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (3-methylphenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).

Mechanism: The reaction mechanism commences with the formation of a highly reactive electrophilic species, the N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor), from the condensation of dimethylamine (B145610) and formaldehyde (B43269). Subsequently, the electron-rich 3-methylphenol ring acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction.

Selectivity Control: The regiochemical outcome of the aminomethylation is governed by the electronic and steric properties of the 3-methylphenol substrate. The hydroxyl group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. The substitution occurs predominantly at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the methyl group. This preference is due to the high electron density at the para position and less steric hindrance compared to the C2 and C6 positions, which are both ortho to the hydroxyl group. While mono-aminomethylation at the C4 position is favored, polysubstitution can occur, leading to products like 2,6-bis((dimethylamino)methyl)-3-methylphenol under certain conditions. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired monosubstituted product.

| Phenolic Substrate | Amine | Aldehyde Source | Solvent/Conditions | Yield |

|---|---|---|---|---|

| Phenol (B47542) | Dimethylamine (aq. solution) | Formaldehyde (aq. solution) | Aqueous, heat to 100°C | High |

| 3-Methylphenol | Dimethylamine | Formaldehyde | Methanol, reflux | Good |

| Phenol | Dimethylamine (aq. solution) | Paraformaldehyde | Mixed at 0-70°C, reacted at 30-100°C | Good |

Exploration of Alternative Synthetic Routes and Precursor Chemistry

While the Mannich reaction is predominant, alternative strategies can be envisioned for the synthesis of the target scaffold, typically involving the formation of the benzylic C-N bond or C-C bond through different chemical transformations.

Reductive Amination: An alternative pathway begins with the formylation of 3-methylphenol to produce 4-hydroxy-2-methylbenzaldehyde. This aldehyde can then undergo reductive amination with dimethylamine. koreascience.krorgsyn.orgorganic-chemistry.org This two-step process involves the initial formation of an iminium ion intermediate from the aldehyde and dimethylamine, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride, to yield the final tertiary amine. koreascience.krorgsyn.orgorganic-chemistry.org

Nucleophilic Substitution: Another potential route involves the halomethylation of 3-methylphenol, for instance, chloromethylation, to yield 4-(chloromethyl)-3-methylphenol. This benzylic halide can then be treated with dimethylamine in a nucleophilic substitution reaction to displace the chloride and form the desired product. This method requires careful handling of the reactive and potentially hazardous halomethylated intermediate.

Precursor Chemistry: The primary precursors for the Mannich synthesis are readily available industrial chemicals:

3-Methylphenol (m-Cresol): A major component of coal tar, it is also produced synthetically. It serves as the aromatic core of the molecule.

Formaldehyde: Typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde. It provides the methylene (B1212753) bridge.

Dimethylamine: A common secondary amine, usually handled as an aqueous solution or a gas. It provides the dimethylamino functional group.

Development of Catalytic and Environmentally Benign Synthesis Protocols

Modern synthetic chemistry emphasizes the development of more sustainable and efficient protocols. For the Mannich reaction, this includes the use of catalysts and greener reaction conditions.

Catalytic Approaches: While the traditional Mannich reaction can be performed without a catalyst, various Lewis and Brønsted acids can accelerate the reaction. More advanced catalytic systems, including copper-catalyzed methods, have been developed for the ortho-aminomethylation of phenols, offering high selectivity under mild conditions. nih.govresearchgate.net These catalytic cycles often involve the generation of radical intermediates or metal-stabilized electrophiles. nih.gov

Environmentally Benign Protocols: Green synthesis strategies focus on reducing waste, energy consumption, and the use of hazardous materials. journalcra.comresearchgate.net One such approach is the use of paraformaldehyde instead of aqueous formalin, which minimizes the generation of large volumes of wastewater. google.com Solvent-free reaction conditions, sometimes assisted by microwave or infrared irradiation, represent another significant advancement. These methods can dramatically reduce reaction times and simplify product purification, aligning with the principles of green chemistry. journalcra.comresearchgate.net

Post-Synthetic Modifications and Derivatization Strategies

The this compound molecule possesses two reactive functional groups—the phenolic hydroxyl and the tertiary amine—allowing for a range of post-synthetic modifications to produce various derivatives.

Synthesis of Phenolic Ester and Carbamate (B1207046) Derivatives (e.g., Structural Precursors to Aminocarb)

The hydroxyl group of this compound can be readily converted into esters and carbamates through reaction with appropriate acylating agents.

A particularly significant derivatization is the synthesis of Aminocarb , a carbamate insecticide. nih.govnih.govepa.gov Aminocarb is chemically named (4-(dimethylamino)-3-methylphenyl) N-methylcarbamate. sigmaaldrich.comsigmaaldrich.comhmdb.ca Its synthesis involves the reaction of the phenolic hydroxyl group with methyl isocyanate (CH₃NCO). google.comwikipedia.org This reaction is typically carried out in an inert solvent, often with a tertiary amine catalyst. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbon of the isocyanate, leading to the formation of the N-methylcarbamate linkage.

| Derivative Type | Reagent | Product | Key Reaction |

|---|---|---|---|

| Carbamate | Methyl isocyanate | Aminocarb | Nucleophilic addition to isocyanate |

| Ester | Acetic anhydride | 4-((Dimethylamino)methyl)-3-methylphenyl acetate | Acylation |

Formation of Schiff Base Derivatives from Related Phenolic Amines: Synthetic Design and Characterization

While this compound, being a tertiary amine, cannot form a Schiff base, the synthesis of related secondary phenolic amines often proceeds via a Schiff base intermediate. This methodology provides a versatile route to a broader class of phenolic amine structures.

The synthetic design involves a two-step sequence:

Condensation: A phenolic aldehyde, such as 3-hydroxy-4-methoxybenzaldehyde or a related structure, is condensed with a primary amine (e.g., aniline (B41778) or p-anisidine) in a solvent like methanol. mdpi.com This reaction, often performed under reflux, results in the formation of a C=N double bond, yielding the corresponding imine, or Schiff base. mdpi.com

Reduction: The resulting Schiff base is then reduced to the corresponding secondary amine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄), which selectively reduces the imine bond without affecting the aromatic ring or other functional groups. mdpi.com

Characterization: The progress of the reaction and the identity of the products are confirmed using standard spectroscopic techniques.

FTIR Spectroscopy: The formation of the Schiff base is characterized by the appearance of a strong absorption band corresponding to the C=N stretching vibration. The subsequent reduction is confirmed by the disappearance of this band and the appearance of an N-H stretching band for the secondary amine.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of both the Schiff base intermediate and the final amine product. The formation of the imine is indicated by a characteristic downfield signal for the methine proton (H-C=N). Upon reduction, this signal is replaced by signals corresponding to the new methylene bridge (Ar-CH₂-NH-).

This synthetic strategy highlights the utility of Schiff base chemistry in accessing a diverse array of structurally related phenolic amines. mdpi.com

Elucidation of Other Functional Group Transformations of the Phenolic and Amine Moieties

Transformations of the Phenolic Moiety

The hydroxyl group attached to the aromatic ring is weakly acidic and highly susceptible to electrophilic attack, making it a prime site for modifications such as etherification and esterification.

A. Etherification

The conversion of the phenolic hydroxyl group to an ether is a common transformation, typically achieved through reactions like the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The demethylation of methoxy (B1213986) phenols to yield aryloxy phenols is another related synthetic route. mdpi.com A general process for removing a phenolic hydroxyl group involves an initial etherification step, highlighting its utility in multi-step syntheses. google.com

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide) | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Acetone, DMF) | 4-((Dimethylamino)methyl)-3-methyl-1-alkoxybenzene |

| Reaction with Amide Acetals | N,N-dimethylformamide dimethyl acetal | Solvent (e.g., THF, 1,4-Dioxane) | 4-((Dimethylamino)methyl)-1-methoxy-3-methylbenzene |

B. Esterification

The phenolic hydroxyl group can be readily acylated to form esters. This transformation is typically accomplished by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. pearson.com Various coupling agents and catalysts can facilitate the esterification of carboxylic acids with phenols, offering mild conditions and high yields. organic-chemistry.orgresearchgate.net

| Acylating Agent | Typical Conditions | Catalyst/Base | Product |

|---|---|---|---|

| Acetyl Chloride | Anhydrous conditions | Pyridine or Triethylamine | 4-((Dimethylamino)methyl)-3-methylphenyl acetate |

| Acetic Anhydride | Heating | Acid (e.g., H₂SO₄) or Base (e.g., Sodium Acetate) | 4-((Dimethylamino)methyl)-3-methylphenyl acetate |

| Carboxylic Acid | Room temperature or heating | Dehydrating agent (e.g., DMTMM, EDCI) | Corresponding Phenyl Ester Derivative |

Transformations of the Amine Moiety

The tertiary dimethylamino group serves as a nucleophilic and basic center, enabling reactions such as quaternization and oxidation to form N-oxides.

A. Quaternization

The reaction of the tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. nih.gov This process involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The rate of quaternization is influenced by factors such as temperature and the nature of the alkyl halide. researchgate.net These reactions are fundamental for producing cationic derivatives. nih.govmdpi.com

| Alkylating Agent | Typical Solvent | Product |

|---|---|---|

| Methyl Iodide (CH₃I) | Ethanol (B145695), Methanol, or Acetonitrile | (4-Hydroxy-2-methylbenzyl)trimethylammonium iodide |

| Ethyl Bromide (C₂H₅Br) | Acetone or THF | (4-Hydroxy-2-methylbenzyl)ethyldimethylammonium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | Heating in a polar solvent | (4-Hydroxy-2-methylbenzyl)benzyldimethylammonium chloride |

B. N-Oxide Formation

The oxidation of the tertiary amine functionality yields the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. nih.gov The resulting N-oxide group is highly polar and can act as a weak base. nih.gov This functional group modification is significant in medicinal chemistry for altering properties like solubility and membrane permeability. nih.gov

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst | This compound N-oxide |

| meta-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) at low temperatures | This compound N-oxide |

C. Hydrogenolysis

In the context of ortho-phenolic Mannich bases, the aminomethyl group can undergo hydrogenolysis to a methyl group. This reaction is typically performed via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), often under alkaline conditions. googleapis.com Applying this to this compound would be expected to yield 2,4-dimethylphenol (B51704). This transformation effectively replaces the dimethylaminomethyl substituent with a simple methyl group. googleapis.com

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique offers unparalleled insight into the solid-state molecular conformation, as well as the nature of intermolecular interactions that dictate the supramolecular assembly.

Determination of Solid-State Molecular Conformations of the Compound and its Derivatives

In other substituted phenols, such as 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, the molecule is nearly planar, with only a small dihedral angle of 2.71 (7)° between the aromatic rings. agh.edu.pl This planarity is often stabilized by intramolecular hydrogen bonding. agh.edu.pl For (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, the phenol ring and the Schiff base moiety are nearly coplanar, a feature also attributed to intramolecular hydrogen bonding. researchgate.net Given the free rotation around the C-C and C-N single bonds in this compound and the absence of strong intramolecular hydrogen bonding to enforce planarity, a more twisted or non-planar conformation in the solid state is anticipated.

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | Aminocarb (C₁₁H₁₆N₂O₂) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.089(2) |

| b (Å) | 17.069(4) |

| c (Å) | 6.223(1) |

| β (°) | 98.45(3) |

| V (ų) | 1163.5(4) |

This table presents selected crystallographic data for Aminocarb, a derivative of the title compound, illustrating typical crystal packing parameters.

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The crystal packing of phenolic compounds is governed by a network of intermolecular interactions, including hydrogen bonding and weaker C-H···π contacts. In the crystal structure of Aminocarb, a strong chain of N—H⋯O hydrogen bonds, with an interaction energy of -29.37 kJ mol⁻¹, is a dominant feature. okstate.edu These hydrogen bonds, along with short C—H⋯π contacts, create a wave-like three-dimensional supramolecular structure. okstate.edu The analysis of the Hirshfeld surface of Aminocarb reveals that H···H interactions account for the largest portion of the surface (62.4%), followed by O···H/H···O (17.9%) and C···H/H···C (16.7%) contacts, indicating that electrostatic and dispersion forces are the primary noncovalent interactions. okstate.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed map of the atomic connectivity and stereochemistry can be constructed.

Detailed Proton (¹H) NMR Spectral Assignment for Positional and Stereochemical Isomerism

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the phenyl ring. Due to the substitution pattern, these protons would likely appear as a complex multiplet or as distinct doublets and singlets, depending on the coupling constants. By analogy with related compounds such as 3-methylphenol and 4-methylphenol, the aromatic protons are expected to resonate in the range of δ 6.6-7.2 ppm. nist.gov

The methylene protons of the (dimethylamino)methyl group would appear as a singlet, integrating to two protons, likely in the range of δ 3.3-3.7 ppm. rsc.org The six protons of the two methyl groups on the nitrogen atom would also give rise to a singlet, integrating to six protons, typically found further upfield around δ 2.2-2.4 ppm. rsc.org The methyl group attached to the phenol ring at position 3 would produce a singlet integrating to three protons, with a chemical shift around δ 2.2-2.3 ppm. nist.gov The phenolic hydroxyl proton would exhibit a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but could be expected in the range of δ 4.0-9.5 ppm. researchgate.netnist.gov

The precise chemical shifts and coupling patterns are crucial for distinguishing between positional isomers. For example, the splitting pattern of the aromatic protons would be significantly different if the substituents were arranged in a 2,4- or 2,5- pattern on the phenol ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.6 - 7.2 | m | 3H |

| -CH₂-N | 3.3 - 3.7 | s | 2H |

| -N(CH₃)₂ | 2.2 - 2.4 | s | 6H |

| Ar-CH₃ | 2.2 - 2.3 | s | 3H |

This table presents the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the title compound based on data from analogous structures.

Carbon (¹³C) NMR and Two-Dimensional NMR Techniques for Connectivity and Complex Structure Confirmation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments and their electronic nature. For this compound, a total of nine distinct carbon signals are expected. The six aromatic carbons would resonate in the downfield region of the spectrum, typically between δ 115-160 ppm. The carbon atom bearing the hydroxyl group (C-1) would be the most deshielded among the aromatic carbons. The chemical shifts of the substituted aromatic carbons can be predicted based on substituent effects.

The carbon of the methylene group (-CH₂-N) is expected to appear around δ 60-65 ppm. rsc.org The two equivalent methyl carbons of the dimethylamino group [-N(CH₃)₂] would give a single resonance at approximately δ 44-46 ppm. rsc.org The methyl carbon attached to the aromatic ring (Ar-CH₃) would resonate in the upfield region, around δ 15-21 ppm. researchgate.netnist.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 155 - 160 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₂ | 125 - 135 |

| Aromatic C-CH₃ | 135 - 140 |

| -CH₂-N | 60 - 65 |

| -N(CH₃)₂ | 44 - 46 |

This table provides predicted ¹³C NMR chemical shifts for the different carbon atoms in the title compound, extrapolated from data of similar molecules.

To definitively assign each proton and carbon resonance and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring system. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is invaluable for establishing the connectivity between the substituent groups and the phenyl ring. For instance, correlations between the methylene protons and the aromatic carbons would confirm the position of the (dimethylamino)methyl group.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

For this compound, the IR spectrum would be characterized by a number of key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. agh.edu.pl The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear in the 2800-3100 cm⁻¹ range. agh.edu.pl The C=C stretching vibrations within the aromatic ring are expected to produce sharp bands in the 1450-1600 cm⁻¹ region. agh.edu.pl The in-plane and out-of-plane C-H bending vibrations of the aromatic ring would give rise to a pattern of bands in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively, which are diagnostic of the substitution pattern. The C-N stretching vibration of the dimethylamino group would likely be observed in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the aromatic ring, in particular, is often a prominent feature. The C-H stretching and bending modes would also be observable. By analyzing both the IR and Raman spectra, a comprehensive vibrational profile of this compound can be obtained, allowing for its unambiguous identification and differentiation from related isomers and compounds.

Table 4: Expected Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1200 - 1260 | IR |

| C-N Stretch | 1000 - 1250 | IR |

This table summarizes the expected characteristic vibrational frequencies for the key functional groups within the title compound.

Identification of Characteristic Functional Group Frequencies and Band Assignments

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: a hydroxyl group, a substituted benzene (B151609) ring, a tertiary amine, and various C-H bonds. While a directly published spectrum for this specific molecule is not widely available, the expected frequencies and their assignments can be reliably predicted based on data from analogous compounds such as cresols, phenols, and aliphatic amines. docbrown.infonist.govnist.gov

The most prominent feature is the O-H stretching vibration of the phenolic group. This band is typically broad and appears in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations from the aromatic ring, the methyl group, and the methylene bridge are expected just above and below 3000 cm⁻¹. Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretches from the methyl and dimethylamino groups are found in the 2975-2850 cm⁻¹ region.

The carbon-carbon double bond stretching vibrations within the aromatic ring give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine is expected to show a weak to medium band in the 1250-1020 cm⁻¹ range. The C-O stretching of the phenol is typically strong and appears around 1260-1180 cm⁻¹. In-plane and out-of-plane C-H bending vibrations provide further structural information.

Interactive Table 1: Predicted Infrared (IR) Band Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic Ring |

| 2975-2850 | Medium to Strong | C-H Stretch | -CH₃, -CH₂-, -N(CH₃)₂ |

| 1620-1580 | Medium | C=C Stretch | Aromatic Ring |

| 1520-1470 | Medium | C=C Stretch | Aromatic Ring |

| 1470-1430 | Medium | C-H Bend (Asymmetric) | -CH₃, -CH₂- |

| 1390-1370 | Medium | C-H Bend (Symmetric) | -CH₃ |

| 1260-1180 | Strong | C-O Stretch | Phenol |

| 1250-1020 | Medium to Weak | C-N Stretch | Tertiary Amine |

| 900-675 | Strong | C-H Bend (Out-of-plane) | Aromatic Ring |

Spectroscopic Insights into Hydrogen Bonding and Other Molecular Interactions

The molecular structure of this compound is conducive to significant intramolecular hydrogen bonding. An internal hydrogen bond can form between the hydrogen atom of the phenolic hydroxyl group and the lone pair of electrons on the nitrogen atom of the dimethylamino group. This interaction results in the formation of a stable six-membered ring.

This intramolecular hydrogen bonding has a profound effect on the infrared spectrum. Specifically, the O-H stretching frequency is shifted to a lower wavenumber (red-shifted) and the corresponding absorption band becomes significantly broader compared to a "free" hydroxyl group. qub.ac.uk Instead of a sharp peak around 3600 cm⁻¹, a broad absorption is expected in the 3400-3200 cm⁻¹ region. The extent of this shift provides insight into the strength of the hydrogen bond.

In addition to intramolecular interactions, intermolecular hydrogen bonding can occur between molecules, particularly in the condensed phase (solid or liquid). One molecule's phenolic hydroxyl group can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule. These interactions can lead to further broadening of the O-H band in the IR spectrum. nih.gov The presence and nature of these hydrogen bonds can be studied by comparing spectra in different phases or in dilute non-polar solvents, which would minimize intermolecular effects and highlight the intramolecular bond. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. chemguide.co.uk The molecular formula of the compound is C₁₀H₁₅NO, which corresponds to a monoisotopic molecular weight of 165.1154 u. Therefore, the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 165.

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. libretexts.org For this compound, the most characteristic fragmentation pathway involves benzylic cleavage, due to the stability of the resulting benzylic carbocation.

A key fragmentation is the cleavage of the C-C bond between the aromatic ring and the methylene group. However, the most prominent fragmentation pathway for this type of compound (a Mannich base) is typically the cleavage of the bond between the methylene carbon and the nitrogen atom, or more commonly, a rearrangement followed by cleavage. This leads to the formation of a highly stable dimethylaminomethyl cation, [CH₂=N(CH₃)₂]⁺, which would be expected to be the base peak in the spectrum at m/z 58.

Another significant fragmentation involves the loss of the entire dimethylaminomethyl group, leading to a fragment corresponding to 3-methylphenol. This would result in a peak at m/z 107. The initial molecular ion can also lose a methyl radical (•CH₃) from the dimethylamino group to form an ion at m/z 150. researchgate.net

Interactive Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Ion Structure | Formula of Ion | Notes |

| 165 | [C₁₀H₁₅NO]⁺• | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺•) |

| 150 | [M - CH₃]⁺ | [C₉H₁₂NO]⁺ | Loss of a methyl radical from the N(CH₃)₂ group |

| 121 | [M - N(CH₃)₂]⁺ | [C₈H₉O]⁺ | Loss of dimethylamine radical via benzylic cleavage |

| 107 | [M - CH₂N(CH₃)₂]⁺ | [C₇H₇O]⁺ | Fragment corresponding to the 3-methylphenol cation |

| 58 | [CH₂N(CH₃)₂]⁺ | [C₃H₈N]⁺ | Dimethylaminomethyl cation; likely the base peak |

Computational Chemistry and Theoretical Investigations of 4 Dimethylamino Methyl 3 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on the principles of quantum mechanics. These methods are invaluable for determining stable geometries, electronic structures, and reaction energetics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-((dimethylamino)methyl)-3-methylphenol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to find the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. nih.govnih.gov This optimization yields a structure at a minimum on the potential energy surface, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov

Once the geometry is optimized, the same level of theory can be used to elucidate the electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attacks. Analysis of the Molecular Electrostatic Potential (MEP) map can also identify regions of positive and negative electrostatic potential, highlighting areas prone to intermolecular interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Structural and Electronic Parameters for this compound Note: The following data are hypothetical examples of typical outputs from a DFT calculation and are for illustrative purposes only.

| Parameter | Predicted Value | Description |

| O-H Bond Length | 0.97 Å | The distance between the oxygen and hydrogen atoms of the hydroxyl group. |

| C-N Bond Length | 1.48 Å | The distance between the benzylic carbon and the nitrogen atom. |

| C-O-H Bond Angle | 109.5° | The angle formed by the carbon, oxygen, and hydrogen atoms of the phenol (B47542) group. |

| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -0.95 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 4.90 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods are particularly useful for mapping the energetic profiles of chemical reactions. For this compound, a key reaction pathway of interest is the proton transfer from the phenolic hydroxyl group. researchgate.netnih.gov This can occur either intermolecularly to a solvent molecule or intramolecularly to the nearby dimethylamino nitrogen atom.

Using ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or more advanced methods, the potential energy surface of the reaction can be explored. acs.org This involves identifying the structures of the reactant, transition state(s), and product(s). The energy difference between the reactant and the transition state defines the activation energy barrier, which is a crucial determinant of the reaction rate. acs.org For instance, studying the intramolecular proton transfer would involve calculating the energy of the transition state where the proton is partially bonded to both the oxygen and nitrogen atoms. The resulting energetic profile provides a quantitative measure of the reaction's feasibility. acs.orgchemrxiv.org

Table 2: Hypothetical Energetic Profile for Intramolecular Proton Transfer Note: The following data are hypothetical and serve to illustrate the output of an ab initio reaction pathway study.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Phenol Form) | 0.0 | The ground state energy of the molecule. |

| Transition State | +15.5 | The energy barrier that must be overcome for the proton transfer to occur. |

| Product (Zwitterionic Form) | +11.7 | The energy of the resulting species after the proton has been transferred to the nitrogen atom. |

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can theoretically exist in different tautomeric forms, primarily through keto-enol tautomerism where the proton from the hydroxyl group migrates to a carbon atom on the aromatic ring, forming a non-aromatic keto structure. nih.govorientjchem.org

Quantum chemical calculations are employed to determine the relative stabilities of these potential tautomers. researchgate.net By optimizing the geometry and calculating the electronic energy of each tautomeric form, their energies can be compared. nih.gov The calculations typically show that for simple phenols, the enol (aromatic) form is significantly more stable than any keto (non-aromatic) tautomers due to the energetic favorability of maintaining the aromatic system. The influence of solvents can also be modeled to see how polarity affects the tautomeric equilibrium. orientjchem.org

Table 3: Hypothetical Relative Stabilities of Tautomers Note: Data are for illustrative purposes to show how relative energies are reported.

| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) | Predicted Stability |

| Enol Form (Phenolic) | B3LYP/6-311++G(d,p) | 0.0 | Most Stable |

| Keto Form (ortho-quinonemethide) | B3LYP/6-311++G(d,p) | +25.8 | Unstable |

| Keto Form (para-quinonemethide) | B3LYP/6-311++G(d,p) | +22.5 | Unstable |

Molecular Dynamics and Simulation Studies for Conformational Landscapes

While quantum mechanics describes the electronic structure of a single, optimized geometry, molecular dynamics (MD) simulations are used to explore the molecule's behavior over time, providing insights into its flexibility and interactions with its environment. nih.govnih.gov

Molecular dynamics simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational landscape. researchgate.net The molecule possesses several rotatable bonds, particularly around the C-C-N linkage of the side chain. Rotation around these bonds can lead to different spatial arrangements of the dimethylamino group relative to the phenol ring.

By running a simulation for a sufficient length of time (e.g., nanoseconds), one can observe the transitions between different low-energy conformations. nih.gov Analysis of the simulation trajectory allows for the identification of the most populated conformational states and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding how it might interact with other molecules, such as biological receptors or chemical reactants. nih.gov

The Solvent Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. wikipedia.orgcompchems.com It is typically calculated using a "rolling ball" algorithm, where a spherical probe (often with a radius of 1.4 Å to simulate a water molecule) is rolled over the van der Waals surface of the molecule. wikipedia.org

SASA analysis, often performed on snapshots from an MD simulation, provides valuable information about the molecule's interaction with its environment. computabio.com It helps to quantify the exposure of different functional groups to the solvent. For this compound, SASA calculations can distinguish the surface area of hydrophobic regions (the methyl-substituted aromatic ring) from hydrophilic regions (the hydroxyl and dimethylamino groups). researchgate.net This information is critical for predicting solubility, lipophilicity, and how the molecule will orient itself at interfaces or within binding pockets. computabio.com

Table 4: Illustrative Solvent Accessible Surface Area (SASA) Data Note: Values are hypothetical and represent typical outputs for different molecular regions.

| Molecular Region/Group | Average SASA (Ų) | Description |

| Hydroxyl Group (-OH) | 25.5 | A polar, hydrophilic region with high solvent exposure. |

| Dimethylamino Group (-N(CH₃)₂) | 45.1 | A polar, hydrophilic region that is sterically accessible. |

| Aromatic Ring | 60.3 | A largely nonpolar, hydrophobic region. |

| Total Molecule | 130.9 | The total surface area of the molecule accessible to the solvent. |

Advanced Electronic Property Characterization

The electronic properties of a molecule are fundamental to its reactivity, stability, and intermolecular interactions. Computational methods such as Density Functional Theory (DFT) are employed to characterize these features with high accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical descriptor of molecular stability and reactivity.

A small energy gap implies that a molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the lone pairs of the oxygen and nitrogen atoms, reflecting the compound's electron-donating capacity. The LUMO, conversely, would be distributed across the aromatic system, representing the region available to accept electrons. The energy gap helps characterize the charge transfer that can occur within the molecule, which influences its electronic and optical properties.

| Parameter | Symbol | Chemical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (ionization potential). Higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electron affinity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density on the van der Waals surface of the molecule.

For this compound, the MEP map is expected to show distinct regions of electrostatic potential:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most intense negative potential is anticipated to be localized on the phenolic oxygen atom and, to a lesser extent, the nitrogen atom of the dimethylamino group, due to their high electronegativity and the presence of lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the phenolic hydroxyl group, making it the primary site for hydrogen bond donation.

Neutral Regions (Green): These areas, typically the aromatic ring's carbon backbone and methyl groups, have an intermediate potential.

The MEP map provides a clear, intuitive guide to the molecule's reactive sites and its hydrogen bonding capabilities.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions from DFT calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying electron delocalization and the strength of specific molecular interactions, such as hydrogen bonds. nih.gov

In this compound, NBO analysis can elucidate several key features:

Electron Delocalization: It can quantify the delocalization of electron density from the lone pairs of the phenolic oxygen (LP(O)) and the amino nitrogen (LP(N)) into the π* antibonding orbitals of the aromatic ring. This hyperconjugation contributes to the stability of the molecule.

Intramolecular Hydrogen Bonding: NBO analysis is instrumental in characterizing the O-H···N intramolecular hydrogen bond. It quantifies this interaction by calculating the stabilization energy (E(2)) associated with the delocalization of electron density from the nitrogen lone pair (donor NBO) to the antibonding orbital of the O-H bond (acceptor NBO). A higher E(2) value indicates a stronger hydrogen bond.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP (N) | σ* (O-H) | n → σ | Quantifies the strength of the intramolecular hydrogen bond. |

| LP (O) | π (C-C)ring | n → π | Represents electron donation from the hydroxyl group to the aromatic ring. |

| LP (N) | π (C-C)ring | n → π* | Represents electron donation from the amino group to the aromatic ring. |

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and aggregation properties of molecules. For this compound, the most significant non-covalent interactions are hydrogen bonds, van der Waals forces, and potential π-stacking.

The structure of this compound is dominated by a strong intramolecular hydrogen bond.

Intramolecular Hydrogen Bond: A robust hydrogen bond is formed between the phenolic hydroxyl group (-OH), which acts as the hydrogen bond donor, and the nitrogen atom of the dimethylamino group (-N(CH₃)₂), which serves as the acceptor. nih.gov This interaction leads to the formation of a stable, quasi-six-membered ring. Computational studies on related ortho-aminomethylphenols confirm that this hydrogen bond significantly influences the molecule's conformation, locking the aminomethyl side chain in a planar arrangement with the phenol ring. nih.gov The presence of the methyl group at the 3-position can cause steric repulsion, pushing the aminomethyl group closer to the hydroxyl group and potentially shortening and strengthening the O-H···N bridge. nih.gov The strength of this bond can be estimated computationally by comparing the energy of this hydrogen-bonded conformer with a hypothetical "open" conformer where the -OH group is rotated away from the nitrogen atom. acs.org

Intermolecular Hydrogen Bonds: In the solid state or in concentrated solutions, intermolecular hydrogen bonds may also occur. A hydroxyl group from one molecule could potentially interact with the nitrogen atom of a neighboring molecule. However, the pre-organized geometry favoring the intramolecular hydrogen bond often makes it the dominant interaction, with intermolecular bonds playing a secondary role in the crystal packing.

Beyond the strong and directional hydrogen bonds, weaker non-covalent forces also play a role in the condensed-phase behavior of this compound.

Aromatic π-Stacking Interactions: The electron-rich phenol ring is capable of engaging in π-stacking interactions with the aromatic ring of an adjacent molecule. These interactions typically adopt a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize attraction. The strength and geometry of these interactions are influenced by the substituents on the ring. The presence of the hydroxyl, methyl, and aminomethyl groups modifies the quadrupole moment of the aromatic ring, which in turn dictates the nature of the π-stacking. These interactions, while weaker than hydrogen bonds, are critical for understanding the crystal packing and self-assembly of the molecule.

Chemical Reactivity and Mechanistic Studies of 4 Dimethylamino Methyl 3 Methylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 4-((dimethylamino)methyl)-3-methylphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a hydroxyl (-OH) group, a methyl (-CH₃) group, and a dimethylaminomethyl (-CH₂(CH₃)₂) group. The hydroxyl group is a powerful activating group and, along with the alkyl groups, directs incoming electrophiles to the ortho and para positions relative to themselves. stackexchange.comorganicchemistrytutor.com

In the case of this compound, the substitution pattern is dictated by the cumulative directing effects of the existing substituents. The parent structure can be viewed as a derivative of 3-methylphenol (m-cresol). In m-cresol (B1676322), the hydroxyl and methyl groups are meta to each other. Their activating, ortho,para-directing effects reinforce each other, strongly activating the carbons at positions 2, 4, and 6 for electrophilic attack. stackexchange.comrsc.org

However, in this compound, the 4-position is already occupied by the dimethylaminomethyl substituent. Therefore, electrophilic attack is anticipated to occur at the remaining activated positions: C-2 and C-6.

The directing effects are as follows:

Hydroxyl group (-OH) at C-1: Strongly activating, directs ortho (C-2, C-6) and para (C-4).

Methyl group (-CH₃) at C-3: Weakly activating, directs ortho (C-2, C-4) and para (C-6).

Dimethylaminomethyl group (-CH₂(CH₃)₂) at C-4: Weakly activating and sterically hindering, directs ortho (C-3, C-5).

The powerful ortho,para-directing influence of the hydroxyl group is dominant. libretexts.org The combined activating effects of the -OH and -CH₃ groups strongly favor substitution at the C-2 and C-6 positions. Steric hindrance from the bulky dimethylaminomethyl group at C-4 and the methyl group at C-3 may influence the regioselectivity between the C-2 and C-6 positions, potentially favoring the less hindered C-6 position for larger electrophiles. youtube.com

Common electrophilic aromatic substitution reactions for highly activated phenols include nitration, halogenation, and Friedel-Crafts reactions. rsc.orglibretexts.org Due to the high reactivity of the ring, these reactions often proceed under mild conditions. For instance, direct nitration with dilute nitric acid and bromination without a Lewis acid catalyst are often feasible for activated phenols. libretexts.org

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 4-((Dimethylamino)methyl)-3-methyl-2-nitrophenol and 4-((Dimethylamino)methyl)-3-methyl-6-nitrophenol | Reaction proceeds under mild conditions due to the activated ring. A mixture of ortho isomers is expected. |

| Bromination | Br₂ in CCl₄ | 2-Bromo-4-((dimethylamino)methyl)-3-methylphenol and 6-Bromo-4-((dimethylamino)methyl)-3-methylphenol | No Lewis acid is likely required. Polybromination can occur if excess bromine is used. |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ (mild conditions) | 2-Alkyl-4-((dimethylamino)methyl)-3-methylphenol and 6-Alkyl-4-((dimethylamino)methyl)-3-methylphenol | The amine and phenol (B47542) groups can coordinate with the Lewis acid, potentially deactivating the catalyst or ring. Milder conditions are necessary. |

Reactivity of the Amine Moiety: Nucleophilic Behavior and Quaternization Reactions

The dimethylamino group in this compound is a tertiary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. ncert.nic.in As a tertiary benzylic amine, it can readily react with electrophiles such as alkyl halides in a process known as quaternization. wikipedia.org This reaction is a type of nucleophilic substitution (specifically, an Sₙ2 reaction) where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. dnu.dp.ua

This process results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive formal charge and is bonded to four carbon groups. jcu.cz The reactivity in quaternization reactions is influenced by factors such as the structure of the alkyl halide and the steric hindrance around the amine. researchgate.netmasterorganicchemistry.com Tertiary amines are generally good nucleophiles, and the benzylic structure does not significantly impede this reactivity. wikipedia.orguni-muenchen.de The reaction typically proceeds by heating the amine with an excess of the alkylating agent, often in a polar solvent. jcu.czresearchgate.net

| Reactant (Alkyl Halide) | Reaction Conditions | Product (Quaternary Ammonium Salt) |

|---|---|---|

| Methyl iodide (CH₃I) | Reflux in ethanol (B145695) | (4-Hydroxy-2-methyl-benzyl)trimethylammonium iodide |

| Ethyl bromide (C₂H₅Br) | Reflux in acetonitrile | N-(4-Hydroxy-2-methyl-benzyl)-N,N-dimethyl-N-ethylammonium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | Heating in ethanol or butanone | N-Benzyl-N-(4-hydroxy-2-methyl-benzyl)-N,N-dimethylammonium chloride |

The resulting quaternary ammonium salts have different physical and chemical properties compared to the parent amine, including increased water solubility and utility as phase-transfer catalysts. wikipedia.org

Oxidation and Reduction Pathways of the Phenol and Amine Functional Groups

Oxidation:

The this compound molecule contains two functional groups susceptible to oxidation: the phenolic hydroxyl group and the tertiary amine.

Phenol Oxidation: Phenols are readily oxidized. libretexts.org Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products. Strong oxidizing agents can lead to the formation of quinone-type structures or result in oxidative coupling to form polymeric materials. nih.govmdpi.com The presence of multiple activating groups on the ring makes it particularly sensitive to oxidation. For instance, reaction with Fremy's salt or other mild oxidizing agents could potentially yield a corresponding p-benzoquinone derivative, although this would require cleavage of the C-C bond of the dimethylaminomethyl group. More commonly, oxidation leads to complex mixtures of colored products.

Amine Oxidation: Tertiary amines can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids to form tertiary amine N-oxides. The benzylic position is also susceptible to oxidation. Transition metal-catalyzed oxidation of tertiary amines, particularly N,N-dialkylanilines, can proceed via a single electron transfer (SET) mechanism to generate an iminium ion intermediate. acs.org This reactive intermediate can then be trapped by nucleophiles. In the context of the subject molecule, such oxidation could lead to cleavage of a methyl group from the nitrogen or reaction at the benzylic carbon.

Reduction:

Phenol Reduction: The phenolic ring is an aromatic system and is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce an alkene. Reduction of the aromatic ring requires harsh conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium, which are typically not selective and would likely affect other functional groups.

Amine Reduction: The tertiary amine functional group is already in a reduced state and is not susceptible to further reduction by common reducing agents like LiAlH₄ or NaBH₄. organic-chemistry.org Reduction of an amine functionality would typically require its conversion to a different functional group first, such as an amide or an N-oxide. The benzylic C-N bond can, however, be cleaved under specific reductive conditions (hydrogenolysis) using a catalyst like palladium on carbon (Pd/C), which would result in the formation of 2,4-dimethylphenol (B51704) and dimethylamine (B145610). acs.org

Detailed Mechanistic Elucidation of Specific Chemical Transformations

Mechanism of Electrophilic Aromatic Substitution (Nitration):

The electrophilic nitration at the C-6 position serves as a representative example of EAS on the this compound ring. The mechanism proceeds via a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. masterorganicchemistry.com

Step 1: Formation of the Electrophile. In a typical nitrating mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Nucleophilic Attack and Formation of the Sigma Complex. The electron-rich phenolic ring acts as a nucleophile, attacking the nitronium ion. Attack at the C-6 position is shown below, which is favored by the directing effects of the C-1 hydroxyl and C-3 methyl groups. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The resulting carbocation is stabilized by resonance, with the positive charge delocalized over the ring and, importantly, onto the oxygen atom of the hydroxyl group.

Step 3: Deprotonation and Restoration of Aromaticity. A weak base, such as H₂O or HSO₄⁻, removes the proton from the C-6 carbon. The electrons from the C-H bond move to reform the aromatic π-system, yielding the final product, 4-((dimethylamino)methyl)-3-methyl-6-nitrophenol. This step is fast and highly exothermic. masterorganicchemistry.com

Mechanism of Amine Oxidation via Single Electron Transfer (SET):

The oxidation of the tertiary amine moiety can be analogized to the well-studied oxidation of N,N-dialkylanilines. acs.org A plausible mechanism catalyzed by a transition metal salt (Mⁿ⁺) with an oxidant like a peroxide (ROOH) involves a single electron transfer (SET).

Step 1: Catalyst Activation/Radical Generation. The metal catalyst reacts with the peroxide to generate radical species. For example, with tert-butyl hydroperoxide (T-HYDRO), a tert-butylperoxy radical may be formed. acs.org

Step 2: Single Electron Transfer (SET). The tertiary amine transfers an electron to the radical oxidant (or the activated catalyst complex), forming a radical cation. This is often the rate-determining step. acs.org

Step 3: Deprotonation. The radical cation undergoes deprotonation at a carbon alpha to the nitrogen (either a methyl group or the benzylic methylene (B1212753) group) by a base to form an α-amino radical.

Step 4: Second Oxidation and Iminium Ion Formation. The α-amino radical is oxidized further (e.g., by another radical or the metal catalyst) to form a cationic species known as an iminium ion.

Step 5: Nucleophilic Attack. The electrophilic iminium ion is then rapidly trapped by any nucleophile present in the reaction mixture (e.g., water, alcohols), leading to products of C-N bond cleavage (demethylation or debenzylation).

Coordination Chemistry and Metal Complexation Involving 4 Dimethylamino Methyl 3 Methylphenol

Design and Synthesis of Ligands Derived from the Compound's Structure

The structure of 4-((Dimethylamino)methyl)-3-methylphenol is a classic example of a Mannich base, which is synthesized through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton-containing compound, in this case, 3-methylphenol, with formaldehyde (B43269) and a secondary amine, dimethylamine (B145610). The versatility of this core structure allows for the design of more complex ligands, primarily through the modification of the phenolic group to create Schiff base ligands.

Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. wjpsonline.com To derive a Schiff base ligand from this compound, the phenolic group is first converted to an aldehyde. This can be achieved through various formylation reactions, such as the Duff reaction or the Reimer-Tiemann reaction, which introduce a formyl (-CHO) group onto the aromatic ring, typically ortho to the hydroxyl group. The resulting aldehyde-functionalized Mannich base can then be reacted with a variety of primary amines (R-NH₂) to yield Schiff base ligands. These ligands possess an imine or azomethine group (-C=N-) and can act as bidentate or polydentate chelating agents. The general synthetic route is a two-step process:

Formylation of the Phenol (B47542): Introduction of an aldehyde group onto the this compound backbone.

Condensation Reaction: Reaction of the formylated intermediate with a primary amine to form the Schiff base ligand. wjpsonline.com

The choice of the primary amine in the condensation step is crucial as it allows for the tuning of the ligand's electronic and steric properties. Aromatic and aliphatic amines can be used to synthesize a wide array of Schiff base ligands with different coordination capabilities. wjpsonline.com This synthetic flexibility is a key aspect of ligand design in coordination chemistry. derpharmachemica.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are commonly used to form these complexes. nih.gov The general procedure involves dissolving the Schiff base ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, acetates, or sulfates). The reaction mixture is often heated under reflux to facilitate the complexation. jocpr.com The resulting metal complexes may precipitate from the solution upon cooling or after partial evaporation of the solvent.

The characterization of these newly synthesized metal complexes is carried out using a combination of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex. researchgate.net

Molar Conductance Measurements: These measurements, typically done in solvents like DMF or DMSO, help to determine whether the complexes are electrolytic or non-electrolytic in nature. Low conductivity values suggest non-electrolytic complexes, where the anions are coordinated to the metal ion. ias.ac.in

Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complexes, which provides insights into the geometry and the number of unpaired electrons in the central metal ion. ias.ac.in

The data obtained from these methods are crucial for the initial characterization and for proposing the stoichiometry and coordination environment of the metal complexes.

| Technique | Information Obtained | Example Application |

| Elemental Analysis | Percentage of C, H, N | Confirmation of the M:L ratio in the complex |

| Molar Conductance | Electrolytic or non-electrolytic nature | Differentiating between coordinated and counter-ion anions |

| Magnetic Susceptibility | Magnetic moment (number of unpaired electrons) | Proposing the geometry of the complex (e.g., octahedral vs. square planar) |

Spectroscopic and Structural Analysis of Coordination Compounds: Elucidation of Metal-Ligand Interactions

Spectroscopic and structural analyses are indispensable for understanding the coordination mode of the ligand and the geometry of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation. For instance, the stretching vibration of the azomethine group (ν(C=N)) in a Schiff base ligand typically shifts to a lower frequency in the metal complex, indicating the coordination of the imine nitrogen to the metal center. semanticscholar.org Similarly, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. semanticscholar.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion. The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion. The position and intensity of the d-d transition bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons in the ligand change upon coordination to the metal ion. For example, the proton of the phenolic -OH group, which is observed in the spectrum of the free ligand, disappears upon complexation if it undergoes deprotonation to coordinate to the metal. ias.ac.in

| Spectroscopic/Structural Technique | Key Observations and Interpretations |

| Infrared (IR) Spectroscopy | Shift in ν(C=N) band to lower frequency confirms coordination of imine nitrogen. Appearance of new bands for ν(M-N) and ν(M-O) confirms metal-ligand bond formation. |

| UV-Visible Spectroscopy | d-d transition bands indicate the geometry of the metal complex (e.g., octahedral, square planar). |

| NMR Spectroscopy (for diamagnetic complexes) | Disappearance of the phenolic -OH proton signal suggests deprotonation and coordination. Shifts in aromatic and aliphatic proton signals indicate changes in the electronic environment upon complexation. |

| X-ray Crystallography | Provides exact bond lengths, bond angles, and the coordination geometry of the metal center. researchgate.netmdpi.com |

Exploration of Catalytic Applications of the Metal Complexes in Organic Transformations

Metal complexes derived from aminophenol-based ligands, such as those originating from this compound, are of significant interest for their catalytic activities in various organic transformations. derpharmachemica.com The presence of both a metal center and a tailored organic ligand allows these complexes to act as efficient and selective catalysts. unimelb.edu.au

One area of application is in oxidation reactions. For example, certain copper and iron complexes with aminophenol ligands have been shown to mimic the activity of metalloenzymes like galactose oxidase, which catalyzes the oxidation of primary alcohols to aldehydes. derpharmachemica.com The ligand plays a crucial role in stabilizing the metal ion in different oxidation states during the catalytic cycle.

These complexes have also been explored as catalysts in polymerization reactions. For instance, group IV metal complexes with amine phenolate (B1203915) ligands have demonstrated high activity in the polymerization of α-olefins. researchgate.net The steric and electronic properties of the ligand can be modified to control the tacticity and molecular weight of the resulting polymer.

Furthermore, these metal complexes can catalyze C-C and C-N bond-forming reactions. Palladium complexes with amine bis(phenolate) ligands have been successfully used as catalysts in Suzuki-Miyaura coupling reactions. researchgate.net Similarly, iron complexes have been investigated for catalytic C-H amination. derpharmachemica.com The catalytic activity is often attributed to the ability of the ligand to act as a "redox reservoir," participating in the electron transfer processes of the catalytic cycle. derpharmachemica.com

| Catalytic Reaction | Metal Complex Type | Role of the Complex |

| Alcohol Oxidation | Copper(II) and Iron(III) aminophenol complexes | Mimics metalloenzyme activity to convert alcohols to aldehydes. derpharmachemica.com |

| Olefin Polymerization | Group IV metal complexes with amine phenolate ligands | Acts as a catalyst for controlled polymer growth. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium(II) complexes with amine bis(phenolate) ligands | Facilitates the formation of carbon-carbon bonds. researchgate.net |

| C-H Amination | Iron complexes with aminophenol-based ligands | Catalyzes the formation of carbon-nitrogen bonds. derpharmachemica.com |

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Precursor for Complex Molecular Architectures

There is no specific evidence in the reviewed literature demonstrating the use of 4-((Dimethylamino)methyl)-3-methylphenol as a key precursor for synthesizing complex molecular architectures. While its parent molecule, 3-methylphenol, serves as a precursor for various chemicals, including pesticides and synthetic vitamin E, the specific downstream applications of its dimethylaminomethylated derivative are not reported. wikipedia.org The presence of the hydroxyl and dimethylaminomethyl groups theoretically allows for further functionalization to build more elaborate structures, but concrete examples or studies dedicated to this application are not available.

Application as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. mdpi.com Mannich bases themselves are products of a type of multi-component reaction. oarjbp.comoarjbp.com However, there are no published studies that specifically employ this compound as a reactant or building block in subsequent, different multi-component reactions to generate novel scaffolds.

Development of Novel Chemical Probes and Tools in Research

The structural motifs within this compound could potentially be incorporated into chemical probes or tools for biological or chemical sensing. The phenolic hydroxyl group can act as a hydrogen bond donor or a signaling unit, while the tertiary amine can be involved in binding or catalytic processes. However, no studies have been found that report the development or application of this specific compound as a chemical probe or research tool.

Future Research Directions and Emerging Trends for 4 Dimethylamino Methyl 3 Methylphenol

Development of Highly Selective and Sustainable Synthetic Methodologies

The primary route to synthesizing 4-((Dimethylamino)methyl)-3-methylphenol is the Mannich reaction, a three-component condensation of 3-methylphenol, formaldehyde (B43269), and dimethylamine (B145610). brunel.ac.uk While effective, traditional methods often involve conditions that are not environmentally benign. Future research is intensely focused on creating more sustainable and selective synthetic protocols.

A significant trend is the move towards greener reaction conditions. This includes the development of solvent-free reactions, which reduce volatile organic compound (VOC) emissions and simplify product purification. For instance, a solvent-free Mannich reaction for a similar phenol (B47542) derivative has been achieved using infrared irradiation, significantly reducing reaction times and environmental impact. Another approach involves using water as a solvent, which is non-toxic and abundant. The use of ZnO-nanoparticles as a catalyst in water has been shown to be an efficient method for one-pot Mannich reactions of various aldehydes, amines, and ketones, a technique that could be adapted for the target compound. rsc.org

Catalyst development is at the heart of sustainable synthesis. The goal is to replace corrosive or hazardous catalysts with recyclable and more efficient alternatives. Research into zinc-based catalysts, such as zinc nitrate, has shown promise in affording excellent yields for β-amino carbonyl compounds under mild conditions. rsc.org The development of one-pot synthesis methods is another key area, as they improve atom economy by reducing the number of intermediate purification steps. nih.gov

Future methodologies will likely focus on optimizing these aspects, aiming for high yields and, crucially, high regioselectivity to ensure the aminomethyl group is installed specifically at the 4-position of the 3-methylphenol ring.

| Methodology | Catalyst/Conditions | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Infrared (IR) Irradiation | Rapid reaction, reduced waste, environmentally friendly | High potential for a clean, energy-efficient synthesis process. | |

| Aqueous Synthesis | ZnO-Nanoparticles | Use of water as a green solvent, catalyst recyclability | Applicable for a one-pot reaction, avoiding organic solvents. | rsc.org |

| Organocatalysis | 1,3-Diamine Derivatives | Metal-free, high enantioselectivity for asymmetric variants | Could be explored for creating chiral derivatives of the target compound. | acs.org |

| Biocatalysis | Enzymes (e.g., transaminases) | High selectivity, mild reaction conditions, biodegradable catalysts | Emerging field with potential for highly specific and sustainable C-N bond formation. numberanalytics.comnih.gov | numberanalytics.comnih.gov |

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. nih.gov For a compound like this compound, AI can be applied in several key areas, from optimizing its synthesis to predicting the properties of its derivatives for novel applications.

One of the most immediate applications of ML is in the optimization of reaction conditions. beilstein-journals.orgresearchgate.net By analyzing large datasets from chemical literature and high-throughput experiments, ML models can predict the optimal catalyst, solvent, temperature, and reactant ratios to maximize the yield and purity of this compound. nih.gov Active learning algorithms can guide experimentation by suggesting the most informative experiments to run next, drastically reducing the time and resources needed for optimization. duke.edu This data-driven approach can uncover non-obvious relationships between reaction parameters that might be missed by human intuition. duke.edu

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| Reaction Optimization | Algorithms predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. | Faster and more efficient synthesis; reduced experimental cost and material waste. | beilstein-journals.orgresearchgate.net |

| Predictive Modeling | Models are trained to predict chemical properties, reactivity, or biological activity of new derivatives. | Accelerates the screening of virtual compounds, prioritizing synthesis of high-potential molecules. | thegradient.pub |

| Retrosynthesis Planning | AI tools suggest novel or more efficient synthetic routes to the target molecule and its analogues. | Aids chemists in designing innovative and practical synthesis strategies. | beilstein-journals.org |

| Autonomous Discovery | Integration of AI with automated lab hardware ("self-driving labs") to design, execute, and analyze experiments autonomously. | Enables high-throughput screening and discovery of new reactions and molecules with minimal human intervention. | thegradient.pub |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond optimizing the traditional Mannich reaction, future research will explore fundamentally new ways to construct the this compound scaffold and its derivatives. This involves the discovery of novel reaction pathways and the design of advanced catalytic systems that offer unprecedented efficiency and selectivity. ontosight.ai

The development of advanced catalysts is a primary focus. This includes exploring metal-organic frameworks (MOFs), which can offer high selectivity due to their defined pore structures, as well as novel nanocatalysts and biocatalysts that function under mild, environmentally friendly conditions. ontosight.ai Asymmetric catalysis, using chiral catalysts to produce specific enantiomers of derivative compounds, is a particularly important frontier, especially for pharmaceutical applications. numberanalytics.comnumberanalytics.com Organocatalysis, which avoids the use of metals entirely, represents a sustainable and cost-effective alternative that continues to gain traction. acs.org

Researchers are also investigating alternative C-N bond-forming reactions. acs.org For example, cross-dehydrogenative coupling (CDC) reactions offer a more atom-economical approach by forming C-N bonds through the direct coupling of C-H and N-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net Similarly, exploring the direct C-H functionalization of the phenol ring could provide alternative pathways to aminomethylation, potentially offering different regioselectivity or functional group tolerance compared to the classic Mannich reaction. snnu.edu.cn Oxidative reactions of phenols to form reactive intermediates could also open up new avenues for functionalization. bohrium.com

| Catalytic System | Mechanism/Features | Potential Advantages | Reference |

|---|---|---|---|